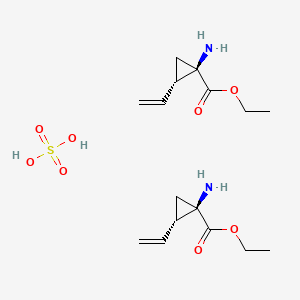![molecular formula C6H3Br2N3 B1422265 6,8-Dibromoimidazo[1,2-b]pyridazine CAS No. 1206487-36-6](/img/structure/B1422265.png)
6,8-Dibromoimidazo[1,2-b]pyridazine
Overview
Description
6,8-Dibromoimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is characterized by the presence of two bromine atoms attached to the imidazo[1,2-b]pyridazine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the following steps :
Bromination: Dissolve 3-amino-6-bromopyridazine in a suitable solvent and carry out a bromination reaction using a bromination reagent to obtain a first mixed material.
Cyclization: Add a catalyst and a ring-closing reagent to the first mixed material to induce cyclization, forming the desired this compound. Lanthanide Lewis acids are often used as catalysts in this step.
This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale production .
Chemical Reactions Analysis
6,8-Dibromoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
These reactions are typically carried out under controlled conditions using appropriate catalysts and solvents .
Scientific Research Applications
6,8-Dibromoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6,8-Dibromoimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
6,8-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but differs in the position of nitrogen atoms.
6,8-Dibromoimidazo[1,2-c]pyrimidine: Another analog with a different ring structure.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and nitrogen, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBQQFUSXNTPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)








![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)


